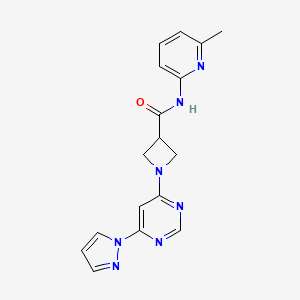

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide

Description

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide features a pyrimidine core substituted with a pyrazole moiety at the 6-position, an azetidine ring, and a carboxamide group linked to a 6-methylpyridin-2-yl substituent. While explicit data on its biological activity or synthesis are absent in the provided evidence, its structural motifs (pyrimidine, pyrazole, azetidine) are common in kinase inhibitors and other therapeutic agents .

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O/c1-12-4-2-5-14(21-12)22-17(25)13-9-23(10-13)15-8-16(19-11-18-15)24-7-3-6-20-24/h2-8,11,13H,9-10H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXZTGHQASBEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 392.5 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an azetidine carboxamide, which are critical for its biological activity. The compound's IUPAC name is N-[2-(3,5-dimethylphenoxy)ethyl]-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide .

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may possess similar anti-tubercular properties, warranting further investigation.

Antitumor Properties

Pyrazole derivatives are recognized for their antitumor activity. Research has demonstrated that they can inhibit key cancer-related enzymes and pathways, including BRAF(V600E) and EGFR . The specific compound under review could potentially exhibit these properties due to its structural similarities with other active pyrazole derivatives.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. Studies indicate that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in inflammatory responses . This activity could be relevant for therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. The presence of specific functional groups in the compound influences its interaction with biological targets. For example, the incorporation of methyl groups on the pyridine ring may enhance lipophilicity and bioavailability, contributing to improved pharmacological effects .

Case Studies

Several case studies highlight the effectiveness of related compounds:

- Anti-Tubercular Activity : A series of substituted pyrazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis. One compound demonstrated an IC90 value of 3.73 μM, showcasing significant anti-tubercular activity .

- Antitumor Activity : In vitro studies on breast cancer cell lines showed that certain pyrazole derivatives exhibited cytotoxic effects when used alone or in combination with doxorubicin, indicating their potential as chemotherapeutic agents .

- Anti-inflammatory Studies : Research on pyrazole-based compounds revealed their ability to modulate inflammatory pathways effectively, suggesting potential applications in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Structural Analogs in the Azetidine-3-Carboxamide Family

The following compounds share the azetidine-3-carboxamide scaffold but differ in substituents, impacting their physicochemical and biological properties:

*Hypothetical calculation based on structural analogs.

Key Observations:

- Pyrazole vs.

- Oxadiazole Substituent (): The 4-methyl-1,2,5-oxadiazol-3-yl group is a bioisostere for carboxylic acids or esters, which could enhance metabolic stability and oral bioavailability .

- Benzothiazole Group (): The 2-methylbenzo[d]thiazol-5-yl substituent may increase π-π stacking interactions in hydrophobic binding pockets, improving potency .

Functional Analog: JAK Inhibitors ()

The compound {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile is a JAK inhibitor with a pyrrolopyrimidine core instead of pyrimidine. Despite structural differences, both compounds utilize pyrazole and pyrimidine motifs for kinase binding. The trifluoromethyl group in this analog enhances lipophilicity and target residence time .

Physicochemical Properties

- Solubility: Substituents like morpholine () or methyl groups () can improve aqueous solubility compared to the target compound’s 6-methylpyridine group.

- Molecular Weight: The target compound’s hypothetical molecular weight (~343.37) is lower than benzothiazole-containing analogs (e.g., 419.50 in ), suggesting better drug-likeness per Lipinski’s rules .

Q & A

Q. Key considerations for purity :

- Intermediate purification using column chromatography or recrystallization.

- Final compound characterization via H NMR, LC-MS, and HPLC (≥95% purity threshold) .

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation?

Answer:

- H NMR : Assigns proton environments (e.g., pyrazole NH at δ ~11.5 ppm, pyridyl protons at δ ~7.4–8.6 ppm) .

- LC-MS : Confirms molecular weight (e.g., ESI-MS m/z ~392.2 [M+H]) and detects impurities .

- HPLC : Quantifies purity (e.g., reverse-phase C18 columns, 97–99% purity criteria) .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:

- Temperature control : Pyrazole coupling reactions often require 80–100°C for 12–24 hours .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps, with ligand optimization to suppress side reactions .

- Stoichiometric ratios : Excess pyrazole (1.2–1.5 eq) ensures complete functionalization of the pyrimidine ring .

Advanced: How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Answer:

- Orthogonal assays : Validate target engagement using both biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation) assays .

- Structural analogs : Compare activity of derivatives (e.g., pyrazole vs. imidazole substitutions) to isolate pharmacophore contributions .

- Assay conditions : Control variables like cell line selection, serum concentration, and incubation time to reduce variability .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action?

Answer:

- Target profiling : Use kinase screening panels or proteome-wide affinity pulldowns to identify binding partners .

- Molecular docking : Model interactions with predicted targets (e.g., ATP-binding pockets in kinases) using software like AutoDock .

- Mutagenesis studies : Validate binding by introducing point mutations in suspected target residues .

Advanced: How can stability and solubility challenges be mitigated during preclinical studies?

Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., stability up to 150°C) .

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals for in vivo studies .

- pH-dependent studies : Assess solubility across physiological pH (1.2–7.4) to predict bioavailability .

Basic: What are the primary structural features influencing this compound’s biological activity?

Answer:

- Pyrimidine core : Acts as a hinge-binding motif in kinase targets .

- Azetidine carboxamide : Enhances solubility and confers conformational rigidity .

- 6-Methylpyridin-2-yl group : Improves metabolic stability via steric shielding of labile sites .

Advanced: What computational methods support the design of derivatives with improved potency?

Answer:

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity .

- Free-energy perturbation (FEP) : Predict binding affinity changes for proposed derivatives .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.